4-Chloro-2-phenyl-7-(trifluoromethoxy)quinoline
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Overview
Description
4-Chloro-2-phenyl-7-(trifluoromethoxy)quinoline is a quinoline derivative characterized by the presence of a chloro group at the 4-position, a phenyl group at the 2-position, and a trifluoromethoxy group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-7-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-7-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines.
Scientific Research Applications
4-Chloro-2-phenyl-7-(trifluoromethoxy)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can serve as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(trifluoromethyl)quinoline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)phenylboronic acid: Contains a trifluoromethoxy group but lacks the quinoline core.
Fluoroquinolines: A class of compounds with fluorine atoms on the quinoline ring, known for their antibacterial properties.
Uniqueness
4-Chloro-2-phenyl-7-(trifluoromethoxy)quinoline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1189107-66-1 |
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Molecular Formula |
C16H9ClF3NO |
Molecular Weight |
323.69 g/mol |
IUPAC Name |
4-chloro-2-phenyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C16H9ClF3NO/c17-13-9-14(10-4-2-1-3-5-10)21-15-8-11(6-7-12(13)15)22-16(18,19)20/h1-9H |
InChI Key |
SZAYSAUFKIKISD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Cl |
Origin of Product |
United States |
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